molecular formula C16H13N3O2 B5710535 (Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE

(Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE

Cat. No.: B5710535
M. Wt: 279.29 g/mol
InChI Key: PVNKDFRYJHVPLW-XDJHFCHBSA-N
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Description

(Z)-N-Phenylbenzenecarbonimidoyl cyanide is a specialized organic compound characterized by a benzimidoyl cyanide core structure with a phenyl substituent. The "Z" designation indicates the stereochemical configuration of the imine group (C=N), where the higher-priority groups (phenyl and cyanide) are on opposite sides of the double bond. This compound belongs to the class of nitriles and imidoyl derivatives, which are notable for their reactivity and applications in organic synthesis, particularly as intermediates in the preparation of pharmaceuticals, agrochemicals, and ligands for metal complexes.

The substitution of bromide with a cyanide group in such imidoyl derivatives likely enhances electrophilicity and reactivity in nucleophilic addition or cyclization reactions.

Properties

IUPAC Name

(Z)-N-(2-anilino-2-oxoethoxy)benzenecarboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-11-15(13-7-3-1-4-8-13)19-21-12-16(20)18-14-9-5-2-6-10-14/h1-10H,12H2,(H,18,20)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNKDFRYJHVPLW-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOCC(=O)NC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OCC(=O)NC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE typically involves the reaction of benzenecarbonimidoyl chloride with phenyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like sodium azide (NaN₃) and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include primary amines, substituted nitriles, and various oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE involves its interaction with specific molecular targets and pathways. The cyano group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (Z)-N-phenylbenzenecarbonimidoyl cyanide, we compare it with structurally or functionally analogous compounds, focusing on chemical properties , reactivity , and applications .

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Toxicity Profile Primary Applications
This compound C₁₄H₁₁N₂ 207.26* Imine (C=N), Cyanide N/A† High (inferred from cyanide) Pharmaceutical intermediates, ligands
N-Phenylbenzenecarboximidoyl bromide C₁₃H₁₁BrN₂ 283.15 Imine (C=N), Bromide N/A† Moderate (halogenated) Cross-coupling reactions, catalysis
Benzyl cyanide C₈H₇N 117.15 Aromatic nitrile 240–241 High (LD₅₀: 100–200 mg/kg) Dyes, perfumes, methadone synthesis
3-Methylbenzyl cyanide C₉H₉N 131.17 Aromatic nitrile 240–241 High Organic synthesis, pharmaceuticals
Hydrogen cyanide HCN 27.03 Cyanide ion (CN⁻) 25.6 Extremely toxic (pKa: 9.2) Gold extraction, chemical warfare

*Calculated based on structural analogy.

Key Comparisons:

Reactivity :

  • The cyanide group in this compound renders it highly reactive toward nucleophiles, similar to benzyl cyanide derivatives . In contrast, the bromine in N-phenylbenzenecarboximidoyl bromide facilitates substitution reactions (e.g., Suzuki couplings) .
  • The imidoyl group (C=N) in the target compound may enable tautomerization or coordination with transition metals, a feature exploited in catalysis and ligand design .

Toxicity :

  • Cyanide-containing compounds universally exhibit high toxicity due to CN⁻ inhibition of cytochrome c oxidase . For example, hydrogen cyanide (HCN) is lethal at 50–100 ppm , while benzyl cyanide derivatives show LD₅₀ values in the 100–200 mg/kg range .

Industrial and Pharmaceutical Relevance :

  • Unlike simple cyanides (e.g., HCN), which are used in mining and chemical synthesis , this compound’s aromatic and imidoyl groups make it more suited for specialized applications, such as:

  • Pharmaceutical precursors : Analogous to benzyl cyanide’s role in synthesizing methadone .
  • Ligands : Similar to imidoyl bromide derivatives in catalytic systems .

Physical Properties :

  • The boiling points of aromatic nitriles (e.g., benzyl cyanide: 240–241°C ) suggest that this compound is likely a high-boiling liquid or solid, differing from volatile HCN (25.6°C) .

Q & A

Q. How can researchers address non-normal distributions in cyanide toxicity datasets?

  • Apply Box-Cox transformations to normalize skewed data. Use non-parametric tests (e.g., Kruskal-Wallis) for statistical comparisons. Report median and interquartile ranges instead of means .

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